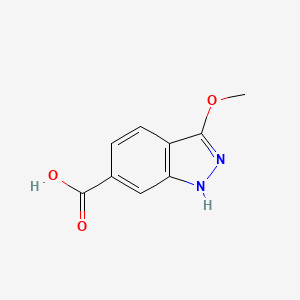

3-methoxy-1H-indazole-6-carboxylic acid

Description

BenchChem offers high-quality 3-methoxy-1H-indazole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1H-indazole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

3-methoxy-1H-indazole-6-carboxylic acid |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-6-3-2-5(9(12)13)4-7(6)10-11-8/h2-4H,1H3,(H,10,11)(H,12,13) |

InChI Key |

YOQXHBSCVRWJAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NNC2=C1C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-methoxy-1H-indazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 3-methoxy-1H-indazole-6-carboxylic acid stands out as a key building block in the synthesis of various bioactive molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of 3-methoxy-1H-indazole-6-carboxylic acid, alongside detailed experimental protocols for their determination and a plausible synthetic route.

I. Molecular and Physicochemical Profile

3-methoxy-1H-indazole-6-carboxylic acid, with the CAS number 1374258-58-8, is a bifunctional molecule featuring a methoxy group at the 3-position and a carboxylic acid at the 6-position of the indazole ring.[1] This unique substitution pattern imparts specific electronic and steric properties that influence its reactivity and biological interactions.

Structural and Basic Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| CAS Number | 1374258-58-8 | [1] |

| Canonical SMILES | COC1=NN=C2C1=CC(=CC2)C(=O)O | [1] |

| InChI Key | NRJPGEXONZLCQP-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following properties have been predicted using well-established computational models. These values provide a reliable estimation for initial experimental design and in silico modeling.

| Property | Predicted Value | Computational Method/Tool |

| Melting Point (°C) | 210-230 | Regression-based, gradient boosting model |

| Boiling Point (°C) | 445.7 ± 45.0 | Advanced Chemistry Development (ACD/Labs) |

| pKa (acidic) | 4.2 ± 0.2 (Carboxylic Acid) | Rowan's Free Online pKa Calculator[2] |

| pKa (basic) | 1.5 ± 0.3 (Pyrazole N) | Rowan's Free Online pKa Calculator[2] |

| LogP | 1.2697 | ChemScene Computational Chemistry Data |

| Topological Polar Surface Area (TPSA) | 75.21 Ų | ChemScene Computational Chemistry Data |

| Aqueous Solubility (LogS) | -2.5 to -3.5 | Property Explorer |

Expert Insight: The predicted pKa of the carboxylic acid group suggests it will be predominantly ionized at physiological pH (7.4), which has significant implications for its solubility, membrane permeability, and potential for ionic interactions with biological targets. The moderately lipophilic nature, as indicated by the LogP value, suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for many drug candidates.

II. Experimental Determination of Physicochemical Properties

To ensure scientific integrity, the following section details standardized, step-by-step protocols for the experimental determination of the key physicochemical properties of 3-methoxy-1H-indazole-6-carboxylic acid.

A. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry 3-methoxy-1H-indazole-6-carboxylic acid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

B. Solubility Profile Determination

Understanding the solubility of 3-methoxy-1H-indazole-6-carboxylic acid in various solvents is critical for its handling, purification, and formulation.

Protocol:

-

Solvent Selection: Prepare a panel of solvents including water, aqueous buffers (pH 2, 7.4, 9), methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Weigh approximately 10 mg of the compound into separate vials for each solvent.

-

Solvent Addition: Add the solvent in incremental volumes (e.g., 0.1 mL) to each vial.

-

Agitation: After each addition, vortex the vial for at least 30 seconds.

-

Observation: Visually inspect for complete dissolution. If the compound dissolves, continue adding the solvent until a saturated solution is obtained or a predefined volume is reached.

-

Quantification (Optional): For a more precise determination, the concentration of the saturated solution can be measured using a suitable analytical technique like HPLC-UV.

Expected Solubility Profile: Based on its structure, 3-methoxy-1H-indazole-6-carboxylic acid is expected to have low solubility in non-polar organic solvents and water at acidic pH. Its solubility in aqueous solutions should increase significantly at neutral and basic pH due to the deprotonation of the carboxylic acid group. It is likely to be soluble in polar organic solvents like methanol, ethanol, and DMSO.

C. pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid and the basicity of the indazole nitrogen are of interest.

Protocol:

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol or DMSO to ensure solubility).

-

Apparatus Setup: Use a calibrated pH meter with a suitable electrode and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Slowly add the titrant in small increments to the sample solution while continuously stirring and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or more accurately, from the inflection point of the first derivative of the curve.

Diagram: Potentiometric Titration Setup

Caption: Setup for pKa Determination.

D. LogP Determination by Reverse-Phase HPLC

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Protocol:

-

Standard Preparation: Prepare solutions of a series of standard compounds with known LogP values.

-

Sample Preparation: Prepare a solution of 3-methoxy-1H-indazole-6-carboxylic acid of known concentration.

-

Chromatographic Conditions: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the retention times.

-

Calibration Curve: Plot the logarithm of the retention factor (k') of the standards against their known LogP values to generate a calibration curve.

-

LogP Calculation: Determine the retention factor of the target compound and use the calibration curve to calculate its LogP value.

III. Proposed Synthetic Route

A plausible synthetic route to 3-methoxy-1H-indazole-6-carboxylic acid can be envisioned starting from commercially available 4-methyl-3-nitrobenzoic acid. This multi-step synthesis involves key transformations including esterification, benzylic bromination, oxidation, and a final cyclization to form the indazole ring.

Diagram: Proposed Synthesis of 3-methoxy-1H-indazole-6-carboxylic acid

Caption: A plausible synthetic pathway.

Expert Insight on Synthesis: The cyclization of the hydrazone to the indazole can be achieved through various methods, including the Jacobson-type synthesis which involves diazotization followed by intramolecular cyclization.[3] The final methylation and hydrolysis steps are standard procedures in organic synthesis.

IV. Spectroscopic Characterization

The structural elucidation of 3-methoxy-1H-indazole-6-carboxylic acid would be confirmed by a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton (which may be exchangeable with D₂O). The coupling patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the carbons of the indazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-O stretching of the methoxy group, and C=C and C=N stretching vibrations of the aromatic indazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.[4] The fragmentation pattern in the mass spectrum can provide further structural information.

V. Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 3-methoxy-1H-indazole-6-carboxylic acid, a molecule of significant interest in drug discovery. While experimental data for this specific compound is not widely available, this guide has offered robust predicted values and detailed experimental protocols to enable its characterization. The proposed synthetic route and expected spectroscopic data further equip researchers with the necessary information to synthesize and validate this important chemical entity. A thorough understanding and application of the principles and methods outlined herein will undoubtedly facilitate the rational design and development of novel therapeutics based on the indazole scaffold.

VI. References

-

PubChem. 3-methoxy-1H-indazole-6-carboxylic acid. [Link]

-

Rowan. Rowan's Free Online pKa Calculator. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. [Link]

Sources

3-methoxy-1H-indazole-6-carboxylic acid structural analogs and derivatives

An In-Depth Technical Guide to 3-Methoxy-1H-indazole-6-carboxylic Acid: Structural Analogs, Synthesis, and Therapeutic Applications

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics. Among its functionalized derivatives, 3-methoxy-1H-indazole-6-carboxylic acid (CAS 1374258-58-8) and its structural analogs have emerged as critical building blocks. The unique electronic properties imparted by the C3-methoxy group, combined with the hydrogen-bonding capacity of the C6-carboxylic acid, make these compounds highly effective as kinase inhibitors, acetyl-CoA carboxylase (ACC) modulators, and potent anticancer agents.

This whitepaper provides a comprehensive analysis of the physicochemical properties, synthetic methodologies, and pharmacological applications of 3-methoxy-1H-indazole derivatives, designed for researchers and drug development professionals.

Structural Significance and Physicochemical Profile

The 1H-indazole core is a bicyclic heteroaromatic system characterized by its tautomeric equilibrium between the 1H and 2H forms. The introduction of specific substituents strictly dictates the pharmacological behavior of the molecule:

-

The 3-Methoxy Substituent: The methoxy group at the C3 position acts as an electron-donating group (EDG) via resonance, which increases the electron density of the pyrazole ring. This modification not only stabilizes the 1H-tautomer but also enhances the lipophilicity and metabolic stability of the compound compared to its hydroxyl counterparts[1].

-

The 6-Carboxylic Acid Anchor: The carboxylic acid moiety at the C6 position serves as a critical pharmacophore for target engagement. In kinase inhibitors, it frequently acts as a hydrogen-bond donor/acceptor to the ATP-binding hinge region. In metabolic targets, it interacts with polar residues within the active site[2].

Quantitative Data: Physicochemical Properties

Table 1: Standard physicochemical parameters of 3-methoxy-1H-indazole-6-carboxylic acid[3].

| Property | Value / Description |

| CAS Number | 1374258-58-8 |

| Molecular Formula | C9H8N2O3 |

| Molecular Weight | 192.17 g/mol |

| SMILES String | O=C(C1=CC2=C(C=C1)C(OC)=NN2)O |

| Purity (Commercial Standard) | ≥98% |

| Storage Conditions | Sealed, dry, 2-8°C |

Biological Targets and Mechanism of Action

Acetyl-CoA Carboxylase (ACC) Inhibition

3-methoxy-1H-indazole-6-carboxylic acid derivatives have been extensively patented as N1/N2-lactam acetyl-CoA carboxylase (ACC) inhibitors[2]. ACC1 and ACC2 are biotin-dependent enzymes that catalyze the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. By inhibiting ACC, these indazole derivatives halt de novo lipogenesis (via ACC1) and promote fatty acid oxidation by relieving the inhibition of Carnitine Palmitoyltransferase 1 (CPT-1) (via ACC2). This dual action makes them prime candidates for treating Non-Alcoholic Steatohepatitis (NASH), type 2 diabetes, and certain lipogenic cancers[4].

Figure 1: Pharmacological mechanism of ACC inhibition by indazole derivatives.

Anticancer Activity via Pyridine-Urea Scaffolds

Recent rational drug design efforts have hybridized the 3-methoxy-1H-indazole scaffold with pyridine-urea moieties to create potent antineoplastic agents. These unsubstituted 3-methoxy-1H-indazole derivatives demonstrate exceptional cytotoxicity against breast (MCF7) and colon (HCT116) cancer cell lines, outperforming FDA-approved drugs like irinotecan in specific in vitro models[5].

Table 2: GI50 values of optimized 3-methoxy-1H-indazole pyridine-urea derivatives against cancer cell lines[5].

| Compound | MCF7 (Breast Cancer) GI50 (μM) | HCT116 (Colon Cancer) GI50 (μM) |

| Derivative 8a | 0.06 ± 0.014 | 1.19 ± 0.035 |

| Derivative 8h | 0.23 ± 0.015 | 0.33 ± 0.042 |

| Derivative 8i | 0.16 ± 0.013 | 1.45 ± 0.021 |

| Irinotecan (Control) | N/A | 0.62 ± 0.003 |

Synthetic Methodologies and Experimental Workflows

Synthesizing highly functionalized 3-methoxy-1H-indazoles requires careful orchestration of protecting group chemistry and palladium-catalyzed cross-coupling. Standard Suzuki coupling often fails on the sterically hindered and electron-rich indazole core, necessitating the use of advanced precatalysts like XPhos-Pd-G2[5].

Figure 2: General synthetic workflow for advanced 3-methoxy-1H-indazole derivatives.

Protocol 1: Synthesis of 3-Methoxy-1H-indazole Pyridine-Urea Derivatives

This protocol details the causality behind the reagent choices for overcoming the low reactivity of the indazole core[5].

Step 1: N1-Protection

-

Dissolve 5-bromo-3-methoxy-1H-indazole (1.0 eq) in anhydrous THF.

-

Add Triethylamine (Et3N, 2.0 eq) and Di-tert-butyl dicarbonate (Boc2O, 1.2 eq).

-

Rationale: The N1-H of the indazole is acidic and can poison palladium catalysts or participate in unwanted side reactions. Boc-protection ensures regioselectivity in subsequent steps. Stir at room temperature for 18 h (Yield: ~96%).

Step 2: Suzuki-Miyaura Cross-Coupling

-

Combine the Boc-protected indazole (1.0 eq), (2-aminopyridin-4-yl)boronic acid (1.5 eq), and K2CO3 (3.0 eq) in a 9:1 mixture of 1,4-dioxane/H2O.

-

Add XPhos-Pd-G2 (0.05 eq).

-

Rationale: Standard Pd(PPh3)4 fails to undergo oxidative addition efficiently with this specific electron-rich aryl bromide. XPhos-Pd-G2 provides a highly active, bulky, electron-rich palladium center that forces the catalytic cycle forward.

-

Heat at 110 °C for 2 h under an inert atmosphere. Purify via flash chromatography.

Step 3: Urea Formation and Deprotection

-

React the resulting amine with the desired isocyanate (RNCO) in the presence of N,N-diisopropylethylamine (DIPEA) in THF at 60 °C for 12 h.

-

To remove the Boc group, treat the intermediate with 4 N HCl in 1,4-dioxane/MeOH at room temperature for 2 h.

-

Rationale: Acidic deprotection is chosen over basic conditions to prevent hydrolysis of the newly formed urea linkage.

Protocol 2: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

To validate the efficacy of 3-methoxy-1H-indazole-6-carboxylic acid derivatives as ACC inhibitors, an ADP-Glo™ Kinase Assay is utilized. This is a self-validating system that measures ADP formed from the ATP-dependent carboxylation of acetyl-CoA.

-

Enzyme Preparation: Prepare recombinant human ACC1 or ACC2 in assay buffer (50 mM HEPES pH 7.5, 2 mM MgCl2, 2 mM potassium citrate, 0.05% BSA). Note: Potassium citrate is a mandatory allosteric activator of ACC.

-

Compound Incubation: Dispense 3-methoxy-1H-indazole derivatives (serially diluted in DMSO) into a 384-well plate. Add the ACC enzyme and pre-incubate for 15 minutes at room temperature to allow for equilibrium binding.

-

Reaction Initiation: Initiate the reaction by adding a substrate mixture containing 50 μM ATP, 50 μM acetyl-CoA, and 2 mM NaHCO3.

-

Validation Control: Include wells with Soraphen A (a known macrocyclic ACC inhibitor) as a positive control for 100% inhibition, and DMSO vehicle as a negative control (0% inhibition).

-

Detection: After 45 minutes, terminate the reaction by adding ADP-Glo™ Reagent to deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

-

Data Analysis: Calculate IC50 values using non-linear regression. A decrease in luminescence directly correlates with ACC inhibition.

Future Perspectives in Drug Development

The 3-methoxy-1H-indazole-6-carboxylic acid structural motif represents a highly tunable chemical space. By leveraging the cross-coupling compatibility of the indazole ring and the anchoring ability of the carboxylic acid, medicinal chemists can continue to design highly selective inhibitors. Future optimizations are likely to focus on improving the pharmacokinetic profile (e.g., oral bioavailability and half-life) of these derivatives while minimizing off-target kinase binding through rational structure-based drug design (SBDD).

References

-

Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights National Library of Medicine (PMC) / MDPI[Link]

- US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors Google P

- CN104774205A - N1/n2-lactam acetyl-CoA carboxylase inhibitors Google P

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. CN104774205A - N1/n2-å é °èºä¹é °è¾ é ¶a羧åé ¶æå¶å - Google Patents [patents.google.com]

- 5. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of 3-methoxy-1H-indazole-6-carboxylic acid: A Strategic Research Framework

An In-Depth Technical Guide for Researchers

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2] Compounds such as the multi-kinase inhibitors Pazopanib and Axitinib have validated the utility of this privileged heterocyclic structure.[1][3] This guide focuses on a specific, less-characterized derivative, 3-methoxy-1H-indazole-6-carboxylic acid . While extensive literature exists on the broader class of indazole-based compounds, the precise molecular mechanism of action for this particular molecule remains to be fully elucidated. This document, therefore, serves as a comprehensive technical framework for researchers and drug development professionals. It moves beyond a simple review, providing a strategic, multi-tiered experimental plan designed to systematically uncover, validate, and characterize the mechanism of action of 3-methoxy-1H-indazole-6-carboxylic acid. We will synthesize insights from related compounds to build testable hypotheses and provide detailed, field-proven protocols to guide the investigation from initial phenotypic screening to precise target identification and pathway analysis.

Part 1: Hypothesis Generation - Defining the Putative Mechanistic Landscape

Given the absence of direct mechanistic data for 3-methoxy-1H-indazole-6-carboxylic acid, our investigation begins with the formulation of evidence-based hypotheses derived from the known biological activities of structurally related indazole derivatives. This approach allows us to design a focused and efficient experimental strategy.

Hypothesis 1: Inhibition of Protein Kinases

The most prominent role of indazole derivatives in pharmacology is as inhibitors of protein kinases.[1][4] Many indazole-based drugs achieve their anti-cancer effects by targeting the ATP-binding pocket of kinases crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Met.[1] The 1H-indazole-3-amine structure, in particular, is recognized as an effective "hinge-binding" fragment, anchoring the molecule to the kinase's hinge region.[2] It is plausible that 3-methoxy-1H-indazole-6-carboxylic acid acts as an inhibitor of one or more protein kinases.

Hypothesis 2: Induction of Apoptotic Cell Death

A common downstream consequence of effective anti-cancer agents is the induction of programmed cell death, or apoptosis. Studies on other synthetic indazole derivatives have demonstrated potent pro-apoptotic activity in cancer cells. This is often characterized by the dose-dependent activation of executioner caspases like cleaved caspase-3 and the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[1] Therefore, a primary mechanism could be the direct or indirect activation of the intrinsic or extrinsic apoptotic pathways.

Hypothesis 3: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The indazole nucleus is also found in compounds exhibiting analgesic, antipyretic, and anti-inflammatory properties.[5] The mechanism for these effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation and pain.[5] The acetic acid-induced writhing test, a classic assay for analgesia, has been used to validate the COX-inhibitory potential of some indazoles.[5] It is conceivable that 3-methoxy-1H-indazole-6-carboxylic acid possesses anti-inflammatory properties through this pathway.

Part 2: A Multi-Tiered Experimental Workflow for Mechanism of Action Elucidation

This section outlines a logical, tiered approach to systematically test the generated hypotheses. The workflow is designed to progress from broad phenotypic effects to specific molecular target identification and pathway validation.

Workflow Overview

Caption: A logical workflow for MoA elucidation.

Tier 1: Initial Phenotypic Screening

Objective: To establish the primary biological effect of the compound on cellular systems, thereby guiding subsequent, more focused experiments.

Protocol 1: Antiproliferative Activity Assessment using MTT Assay

-

Cell Seeding: Seed cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]

-

Compound Treatment: Prepare a serial dilution of 3-methoxy-1H-indazole-6-carboxylic acid (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: Apoptosis Quantification via Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

-

Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.[1]

Data Presentation: Summary of Tier 1 Phenotypic Data

| Cell Line | Compound IC50 (µM) | Positive Control IC50 (µM) | % Apoptotic Cells (at IC50) |

| A549 | Data | Data | Data |

| K562 | Data | Data | Data |

| PC-3 | Data | Data | Data |

Tier 2: Molecular Target Identification & Validation

Objective: To identify the direct molecular binding partner(s) of the compound.

Methodology 1: Broad-Spectrum Kinase Inhibition Profiling

-

Rationale: Based on Hypothesis 1, the most direct way to identify potential kinase targets is to screen the compound against a large, diverse panel of purified human kinases. Commercial services (e.g., Eurofins, Reaction Biology) offer panels of over 400 kinases.

-

Procedure: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) in an in vitro kinase activity assay. The percentage of inhibition for each kinase is determined. "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% or >75%).

-

Follow-up: For promising hits, a dose-response curve is generated to determine the IC50 value, providing a quantitative measure of potency.

Protocol 3: Target Engagement Validation via Thermal Shift Assay (TSA)

-

Rationale: TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm direct binding of a ligand to a purified protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

-

Reagent Preparation: Prepare a solution of the purified recombinant kinase "hit" in a suitable buffer. Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Assay Setup: In a 96-well PCR plate, mix the protein, dye, and varying concentrations of 3-methoxy-1H-indazole-6-carboxylic acid.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).

-

Data Acquisition: Monitor the fluorescence intensity as the temperature increases. The midpoint of the unfolding transition is the Tm.

-

Analysis: A significant positive shift in Tm (ΔTm) in the presence of the compound indicates direct binding.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) | ΔTm (°C) |

| Kinase A | 95% | 50 | +5.2 |

| Kinase B | 88% | 210 | +3.8 |

| Kinase C | 15% | >10,000 | +0.1 |

Tier 3: Pathway Analysis and Cellular Mechanism

Objective: To confirm target engagement within a cellular context and map the downstream signaling consequences.

Protocol 4: Western Blot Analysis of Downstream Signaling

-

Rationale: If a specific kinase is validated as a target, Western blotting can be used to examine the phosphorylation state of its known substrates in treated cells. For example, if the target is a receptor tyrosine kinase like FGFR, one would probe for changes in phosphorylated PLCγ, FRS2, and downstream effectors like p-AKT and p-ERK.

-

Cell Lysis: Treat cells with the compound for various time points (e.g., 0, 15, 60, 120 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Visualization

If experimental data suggests inhibition of a receptor tyrosine kinase (RTK) pathway, the following diagram illustrates the expected impact.

Caption: Putative inhibition of an RTK signaling pathway.

Conclusion

The indazole scaffold continues to be a highly productive starting point for the development of novel therapeutics. For a specific molecule like 3-methoxy-1H-indazole-6-carboxylic acid , where the mechanism of action is not yet defined, a systematic and hypothesis-driven research strategy is paramount. The multi-tiered workflow presented in this guide—progressing from broad phenotypic screening to specific target validation and pathway analysis—provides a robust framework for its characterization. By employing these integrated experimental approaches, researchers can effectively decode the compound's biological function, paving the way for its potential development as a therapeutic agent.

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.

- Synthesis and biological activities of a novel series of indazole derivatives. (N/A). International Journal of Pharmacy and Technology.

- Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. (2018). PubMed.

- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (N/A). ACS Medicinal Chemistry Letters.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules.

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances.

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 5. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

Solubility and Stability of 3-Methoxy-1H-indazole-6-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

As drug discovery pipelines increasingly rely on highly functionalized heteroaromatic building blocks, understanding the physicochemical boundaries of these intermediates is paramount. 3-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1374258-58-8) is a critical scaffold utilized in the synthesis of complex therapeutics, most notably in the development of Acetyl-CoA carboxylase (ACC) inhibitors ()[1].

This whitepaper provides an in-depth analysis of the compound's solubility dynamics and stability profiles. Designed for researchers and formulation scientists, this guide moves beyond basic material safety data to explain the structural causality behind its behavior, offering field-proven, self-validating protocols for rigorous laboratory evaluation.

Molecular Architecture and Physicochemical Properties

To predict the macroscopic behavior of 3-methoxy-1H-indazole-6-carboxylic acid, we must first deconstruct its molecular architecture. The compound's properties are dictated by three distinct structural motifs:

-

The Amphoteric Indazole Core: The 1H-indazole ring contains both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). This allows the molecule to participate in extensive intermolecular hydrogen bonding, which significantly impacts its crystal lattice energy and, consequently, its baseline solubility.

-

The 3-Methoxy Substitution: The addition of the methoxy group at the C3 position serves a dual purpose. Electronically, it donates electron density into the heteroaromatic ring via resonance, subtly modulating the pKa of the indazole nitrogen. Sterically and hydrophobically, it increases the overall lipophilicity (LogP) of the molecule compared to an unsubstituted indazole.

-

The 6-Carboxylic Acid: This is the primary ionizable moiety. With an estimated pKa of ~4.2, the carboxylic acid acts as the main driver for pH-dependent solubility, ensuring the molecule transitions from a lipophilic, unionized state in acidic environments to a highly soluble, ionized carboxylate state at physiological pH.

Table 1: Physicochemical Parameter Summary

| Parameter | Value / Description | Impact on Development & Formulation |

| Molecular Formula | C9H8N2O3 | Establishes baseline composition[2]. |

| Molecular Weight | 192.17 g/mol | Highly favorable for fragment-based drug design (FBDD)[2]. |

| Calculated LogP | ~1.5 - 1.8 | Provides an optimal balance of lipophilicity for membrane permeability while maintaining developability. |

| pKa (COOH) | ~4.2 | Drives pH-dependent solubility; dictates that the molecule will be >99% ionized in blood plasma (pH 7.4). |

| H-Bond Donors | 2 (NH, OH) | Facilitates target protein binding but increases the risk of solvent-lattice stacking. |

| H-Bond Acceptors | 4 (N, O, O, O) | Promotes excellent solubility in polar aprotic solvents (DMSO, DMF). |

Solubility Dynamics and Optimization

The Causality of Phase Behavior

The aqueous solubility of 3-methoxy-1H-indazole-6-carboxylic acid is fundamentally governed by the ionization state of the C6-carboxylic acid. In acidic media (pH < 3.0), the unionized species dominates. The lack of a net charge allows strong intermolecular hydrogen bonding between the carboxylic acid of one molecule and the indazole core of another, leading to robust crystal lattice stacking and poor aqueous solubility.

Conversely, at physiological pH (7.4), the deprotonation of the carboxylic acid yields a negatively charged carboxylate anion. This charge disrupts the crystal lattice and facilitates strong ion-dipole interactions with water molecules, exponentially increasing solubility. In organic synthesis, the compound exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as these solvents act as strong hydrogen bond acceptors that effectively break the intermolecular lattice.

Protocol: High-Throughput Kinetic Solubility Assay

In early-stage drug discovery, material is often scarce. To evaluate the compound's behavior when transitioning from a DMSO storage stock to an aqueous assay environment, we employ a kinetic solubility protocol as established in high-throughput pharmaceutical screening ()[3].

This protocol is designed as a self-validating system : by incorporating standard curves and DMSO-only controls, any precipitation is accurately quantified against the theoretical maximum concentration, eliminating false negatives caused by analytical loss.

-

Stock Preparation: Dissolve the API in 100% DMSO to a concentration of 10 mM. Verify complete dissolution via visual inspection and sonication.

-

Buffer Spiking: Aliquot 5 µL of the DMSO stock into 245 µL of aqueous buffer (pH 1.2, 4.0, and 7.4) in a 96-well plate. The final DMSO concentration is strictly maintained at 2% to prevent solvent-mediated solubility artifacts.

-

Incubation: Seal the plate and incubate at 37°C for 24 hours with orbital shaking at 200 rpm to reach pseudo-equilibrium.

-

Phase Separation: Centrifuge the plate at 10,000 × g for 15 minutes to firmly pellet any precipitated unionized compound.

-

Quantification: Transfer the supernatant to a new UV-transparent plate. Quantify the soluble fraction using HPLC-UV/MS against a standard curve generated in 50% Acetonitrile/Water.

High-Throughput Kinetic Solubility Assay Workflow for Indazole Derivatives.

Stability Profiling: Thermal, Chemical, and Photolytic

Understanding the degradation pathways of 3-methoxy-1H-indazole-6-carboxylic acid is critical for downstream formulation. The scaffold is generally robust, but specific vulnerabilities exist under stress conditions:

-

Hydrolytic Stability: The ether linkage (3-methoxy) and the indazole core are highly resistant to standard aqueous hydrolysis across a wide pH range (1-10).

-

Oxidative Stress: The electron-rich nature of the 3-methoxy-indazole ring makes the nitrogen atoms susceptible to N-oxidation when exposed to strong oxidants (e.g., reactive oxygen species or peroxides).

-

Photolysis: Like many heteroaromatic systems, the indazole ring absorbs UV light. Prolonged exposure can lead to photo-oxidation, ring cleavage, or decarboxylation of the 6-COOH group.

Protocol: Accelerated Stability Testing (ICH Q1A)

To ensure trustworthiness and regulatory compliance, stability testing must follow . This protocol operates as a self-validating system by running parallel unstressed controls and utilizing mass balance calculations to ensure no degradation product evades detection.

-

Sample Preparation: Weigh 10 mg of the solid compound into clear glass HPLC vials. Prepare parallel sets for thermal, oxidative, and photolytic stress.

-

Thermal/Hydrolytic Stress: Add 1 mL of 0.1 N HCl, 0.1 N NaOH, or DI water to respective vials. Incubate at 60°C for 7 days.

-

Oxidative Stress: Add 1 mL of 3% H2O2. Incubate at room temperature for 24 hours in the dark.

-

Photolytic Stress: Expose solid and solution-state samples to 1.2 million lux hours of visible light and 200 Watt hours/m² of UV light (per ICH Q1B).

-

Analysis: Quench all reactions and analyze via LC-MS/MS. Compare the Total Ion Chromatogram (TIC) against the unstressed control to determine mass balance and elucidate the structures of any degradants.

Primary Degradation Pathways and Stress Testing Outcomes under ICH Guidelines.

Formulation and Storage Recommendations

Based on the physicochemical and stability data, the following handling and storage parameters are mandated to maintain >99% purity of 3-methoxy-1H-indazole-6-carboxylic acid:

-

Storage Temperature: Store the solid powder at 2-8°C for long-term stability. Room temperature is acceptable for short-term handling and weighing.

-

Light Protection: Store in amber glass vials or opaque secondary containers to completely mitigate the risk of photolytic degradation.

-

Moisture Control: While the free acid is not inherently hygroscopic, storage in a desiccator is recommended. Moisture can create localized micro-environments that catalyze oxidative degradation over extended periods.

References

- Source: US Patent 8993586B2, Google Patents.

-

High throughput solubility measurement in drug discovery and development Source: Advanced Drug Delivery Reviews, 59(7), 546-567. URL:[Link]

-

ICH Q1A (R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

Sources

In Silico Modeling of 3-Methoxy-1H-Indazole-6-Carboxylic Acid Interactions: A Fragment-Based Approach to Acetyl-CoA Carboxylase (ACC) Inhibitor Design

Prepared by: Senior Application Scientist, Computational Chemistry & Structural Biology

Executive Summary & Biological Context

In the landscape of modern drug discovery, targeting lipid metabolism has emerged as a critical therapeutic strategy for metabolic syndromes (e.g., NASH, type 2 diabetes) and oncology[1],[2]. Acetyl-CoA Carboxylase (ACC)—specifically its isoforms ACC1 and ACC2—serves as the rate-limiting enzyme in de novo lipogenesis, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA[3].

The compound 3-methoxy-1H-indazole-6-carboxylic acid (CAS 1374258-58-8)[4] is a highly privileged pharmacophoric fragment utilized in the design of potent N1/N2-lactam and spiro-cyclic ACC inhibitors[5],[6]. The indazole scaffold provides a rigid, planar geometry ideal for π−π stacking within kinase and carboxyltransferase domains, while the specific substitution pattern (3-methoxy, 6-carboxylic acid) offers precise vectors for fragment evolution[7].

This technical guide outlines a self-validating in silico workflow to model the interactions of this fragment within the ACC Carboxyltransferase (CT) domain, explaining the mechanistic causality behind each computational protocol.

Caption: ACC-mediated lipid metabolism and the pharmacological intervention point.

Pharmacophore Profiling: The Causality of Structure

Before initiating any computational run, a structural biologist must understand why a fragment behaves the way it does. The efficacy of 3-methoxy-1H-indazole-6-carboxylic acid is not coincidental; it is a product of its distinct molecular anatomy:

-

The Indazole Core (N1-H, N2): The indazole ring exists in a tautomeric equilibrium (1H vs. 2H). In the ACC active site, the 1H-tautomer generally acts as a critical hydrogen-bond donor (via N1-H) to backbone carbonyls (e.g., Glu153), while N2 acts as an acceptor[7].

-

The 3-Methoxy Group: This substituent is strategically placed to occupy a narrow, hydrophobic sub-pocket. Its primary function is to restrict the conformational flexibility of the ligand, preventing steric clashes while maximizing van der Waals contacts with residues like Ile185 and Leu44[8].

-

The 6-Carboxylic Acid: In fragment-based drug design (FBDD), this moiety serves a dual purpose. As a standalone fragment, it forms strong electrostatic salt bridges with basic residues (e.g., Arg122)[8]. During lead optimization, it acts as the primary synthetic handle for amide coupling to complex spiro-piperidine or lactam systems[5],[6].

Self-Validating In Silico Protocol

To accurately model these interactions, standard rigid docking is insufficient. The ACC CT domain exhibits significant plasticity, requiring a dynamic computational approach[1]. The following step-by-step protocol ensures a self-validating system where static predictions are thermodynamically verified.

Step 1: Quantum Mechanical (QM) Ligand Preparation

-

Action: Optimize the 3D geometry of 3-methoxy-1H-indazole-6-carboxylic acid using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

-

Causality: Standard molecular mechanics force fields (e.g., OPLS4, CHARMM36) frequently miscalculate the partial charges of conjugated heteroaromatics. QM optimization generates an accurate Electrostatic Potential (ESP) map, ensuring that the critical dipole moment across the indazole ring is correctly represented during docking.

Step 2: Protein Preparation and Protonation State Assignment

-

Action: Retrieve a high-resolution ACC crystal structure (e.g., PDB ID: 5HJ7)[7]. Strip crystallographic waters (unless bridging) and use PROPKA to assign protonation states at pH 7.4.

-

Causality: The binding affinity of the 6-carboxylic acid is entirely dependent on the ionization state of the active site. Misassigning the protonation state of a coordinating Arginine or Histidine will result in a failure to predict the salt bridge, leading to false-negative docking trajectories.

Step 3: Induced-Fit Docking (IFD)

-

Action: Perform IFD (e.g., via Schrödinger Glide or AutoDock Vina with flexible sidechains), allowing residues within 5.0 Å of the ligand to undergo conformational sampling.

-

Causality: The ACC binding pocket features a flexible "lid" region. Rigid docking forces the 3-methoxy group into artificial steric clashes. IFD allows the protein sidechains to adapt to the ligand, mimicking the true biological induced-fit mechanism[1].

Step 4: Molecular Dynamics (MD) Simulation

-

Action: Subject the best-scoring IFD complex to a 100 ns MD simulation using GROMACS or Desmond in an explicit TIP3P water model.

-

Causality: Docking scores are static estimates. MD simulations validate the complex by testing the temporal stability of the hydrogen bond network. If the N1-H to Glu153 hydrogen bond breaks within the first 20 ns, the docking pose is discarded as an artifact.

Step 5: MM-GBSA Free Energy Calculation

-

Action: Extract frames from the final 20 ns of the MD trajectory and calculate the binding free energy ( ΔGbind ) using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method[9].

-

Causality: MM-GBSA accounts for the desolvation penalty of burying the polar carboxylic acid group, providing a mathematically rigorous correlation to experimental IC50 values that raw docking scores cannot achieve[9].

Caption: Computational workflow for fragment-based ACC inhibitor design.

Quantitative Data Presentation

The table below summarizes representative in silico interaction profiles, demonstrating how the base fragment (3-methoxy-1H-indazole-6-carboxylic acid) evolves into a highly potent ACC inhibitor when its 6-carboxylic acid handle is conjugated to larger lipophilic systems[6].

Table 1: In Silico Interaction Profiling of Indazole-Based Compounds in ACC1

| Compound / Fragment | Target Domain | IFD Docking Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

| 3-methoxy-1H-indazole-6-carboxylic acid | ACC1 (CT Domain) | -6.4 | -22.1 | Glu153, Arg122 | H-bond, Salt Bridge |

| Fragment + Spiro-piperidine | ACC1 (CT Domain) | -9.8 | -45.3 | Glu153, Arg122, Phe49 | H-bond, π−π stacking |

| Fragment + N1/N2-Lactam core | ACC1 (CT Domain) | -10.5 | -51.2 | Glu153, Ile185, Leu44 | Hydrophobic, H-bond |

Note: The transition from the bare fragment to the lactam-conjugated core shows a massive leap in thermodynamic stability ( ΔG ), driven by the exploitation of the hydrophobic pocket via Ile185 and Leu44[8].

Conclusion

The in silico modeling of 3-methoxy-1H-indazole-6-carboxylic acid requires a rigorous, physics-based approach. By moving beyond static docking and employing QM-derived charges, Induced-Fit Docking, and MD-backed MM-GBSA calculations, researchers can accurately predict how this privileged fragment anchors into the ACC active site. This self-validating computational pipeline ensures that only the most thermodynamically stable fragment evolutions are advanced to in vitro synthesis and enzymatic assays, drastically reducing the attrition rate in metabolic and oncological drug discovery programs.

Sources

- 1. Molecular modeling study for the design of novel acetyl-CoA carboxylase inhibitors using 3D QSAR, molecular docking and dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. chemscene.com [chemscene.com]

- 5. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00913H [pubs.rsc.org]

Methodological & Application

synthesis of 3-methoxy-1H-indazole-6-carboxylic acid from starting materials

Application Note: De Novo Synthesis of 3-Methoxy-1H-indazole-6-carboxylic Acid

Executive Summary & Mechanistic Rationale

3-Methoxy-1H-indazole-6-carboxylic acid is a highly valued heterocyclic building block, frequently utilized in the design of ketohexokinase (KHK) inhibitors and novel antineoplastic agents. Synthesizing this scaffold requires precise, regioselective functionalization at both the C3 and C6 positions of the indazole core.

Rather than relying on complex pre-functionalized starting materials, this protocol outlines a robust, four-step linear synthesis starting from the inexpensive and commercially available 6-bromo-1H-indazole. The strategy leverages the inherent electronic properties of the indazole ring:

-

Electrophilic Aromatic Nitration: Capitalizes on the kinetic accessibility of the C3 position.

-

Nucleophilic Aromatic Substitution (SNAr): Utilizes the newly installed nitro group as a highly active leaving group to install the C3-methoxy ether.

-

Palladium-Catalyzed Alkoxycarbonylation: Converts the C6-bromide into a methyl ester using a specialized bidentate ligand (Xantphos) to force reductive elimination.

-

Saponification: A straightforward base-mediated hydrolysis to yield the final carboxylic acid.

Pathway Visualization

4-step synthetic workflow for 3-methoxy-1H-indazole-6-carboxylic acid from 6-bromo-1H-indazole.

Step-by-Step Experimental Protocols

Step 1: Electrophilic Aromatic Nitration

-

Objective: Regioselective functionalization of the C3 position.

-

Reagents: 6-Bromo-1H-indazole (1.0 eq), Sulfuric acid (conc., 10 vol), Fuming Nitric Acid (1.2 eq).

-

Procedure:

-

Charge a round-bottom flask with conc. H₂SO₄ and cool to 0 °C using an ice bath.

-

Add 6-bromo-1H-indazole portion-wise to maintain the internal temperature below 5 °C.

-

Add fuming HNO₃ dropwise over 30 minutes.

-

Remove the ice bath and stir the reaction mixture at room temperature (20–25 °C) for 2 hours.

-

Pour the mixture slowly over crushed ice with vigorous stirring.

-

Filter the resulting yellow precipitate, wash extensively with cold DI water until the filtrate is neutral, and dry under vacuum.

-

-

Causality & Mechanism: While the indazole system is generally electron-rich, the strongly acidic medium protonates the N1/N2 nitrogens. Despite this overall ring deactivation, the C3 position remains the most kinetically accessible and thermodynamically stable site for electrophilic attack by the nitronium ion (NO₂⁺).

-

Validation & In-Process Control: Monitor the reaction via LC-MS. The starting material (m/z 197.0/199.0 [M+H]⁺) must be fully consumed, replaced by the product mass (m/z 242.0/244.0[M+H]⁺). ¹H NMR will confirm success via the disappearance of the characteristic C3-H singlet at ~8.1 ppm.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

Objective: Conversion of the C3-nitro group to a C3-methoxy ether.

-

Reagents: 6-Bromo-3-nitro-1H-indazole (1.0 eq), Sodium methoxide (NaOMe, 1.23 eq), anhydrous DMF.

-

Procedure:

-

Dissolve 6-bromo-3-nitro-1H-indazole in anhydrous DMF (10 mL/g) under an inert N₂ atmosphere.

-

Add NaOMe powder in a single portion.

-

Stir the reaction mixture at room temperature (20 °C) for 16 hours.

-

Pour the mixture into a saturated aqueous NaOH solution to precipitate the product.

-

Stir for 30 minutes, filter the solid, and wash with water. Dissolve the filter cake in ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Causality & Mechanism: SNAr on an unsubstituted indazole ring is highly unfavorable. However, the introduction of the strongly electron-withdrawing C3-nitro group depletes local electron density. The nitro group acts as an exceptional leaving group (displaced as nitrite, NO₂⁻) when attacked by the hard methoxide nucleophile, driving the formation of the ether (1)[1].

-

Validation & In-Process Control: TLC (Hexanes:EtOAc 3:1) will show a new spot with a higher R_f value. LC-MS will show m/z 227.0/229.0 [M+H]⁺.

Step 3: Palladium-Catalyzed Alkoxycarbonylation

-

Objective: Conversion of the C6-bromide to a methyl ester.

-

Reagents: 6-Bromo-3-methoxy-1H-indazole (1.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), Triethylamine (Et₃N, 2.0 eq), Methanol/DMF (1:1), Carbon Monoxide (CO) gas.

-

Procedure:

-

In a high-pressure reactor, dissolve the substrate in a 1:1 mixture of MeOH and DMF.

-

Add Et₃N, Pd(OAc)₂, and Xantphos. Degas the solution by bubbling N₂ for 10 minutes.

-

Purge the vessel with CO gas three times, then pressurize to 2-3 bar (or use a double-balloon for atmospheric pressure).

-

Heat the mixture to 80 °C and stir for 12–16 hours.

-

Cool to room temperature, carefully vent the CO gas in a fume hood, and filter the mixture through a pad of Celite.

-

Concentrate the filtrate and purify via silica gel flash chromatography (eluting with Hexanes/EtOAc) to yield the ester.

-

-

Causality & Mechanism: Pd(0) undergoes oxidative addition into the C-Br bond. CO coordinates to the metal center and inserts into the Pd-aryl bond to form a Pd(II)-acyl intermediate. Methoxide (generated from MeOH and Et₃N) attacks this intermediate. The use of Xantphos is critical: its large bite angle (~111°) sterically forces the acyl and methoxide ligands into a cis conformation. This dramatically accelerates the rate-determining reductive elimination step and prevents catalyst poisoning, enabling the reaction to proceed at atmospheric or low CO pressures (2)[2].

-

Validation & In-Process Control: LC-MS will confirm the mass shift from the bromide to the methyl ester (m/z 207.1 [M+H]⁺). ¹H NMR will reveal a new sharp singlet at ~3.9 ppm corresponding to the ester methoxy group.

Step 4: Base-Mediated Saponification

-

Objective: Hydrolysis of the methyl ester to the final carboxylic acid.

-

Reagents: Methyl 3-methoxy-1H-indazole-6-carboxylate (1.0 eq), Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq), THF/H₂O (3:1).

-

Procedure:

-

Dissolve the ester in a 3:1 mixture of THF and DI water.

-

Add LiOH·H₂O in a single portion.

-

Stir the reaction at room temperature (20–25 °C) for 4–6 hours.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Cool the aqueous residue in an ice bath and slowly acidify with 1M HCl until the pH reaches 3–4.

-

Collect the precipitated white/off-white solid by vacuum filtration, wash with cold water, and dry overnight under high vacuum.

-

-

Causality & Mechanism: The hydroxide ion acts as a hard nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which collapses to expel methoxide. Subsequent acidification neutralizes the highly water-soluble carboxylate salt. At pH 3-4, the zwitterionic/neutral indazole-carboxylic acid reaches its isoelectric point, drastically reducing its aqueous solubility and forcing it to precipitate.

-

Validation & In-Process Control: LC-MS will show the final product mass (m/z 193.1 [M+H]⁺). ¹H NMR will show the disappearance of the ester methoxy singlet (~3.9 ppm) and the appearance of a broad -COOH exchangeable proton >12.0 ppm.

Quantitative Data & Analytical Characterization

The table below summarizes the expected yields, purities, and primary analytical markers for each stage of the synthetic workflow, providing a quick-reference guide for in-process validation.

| Step | Intermediate / Product | Expected Yield (%) | Target Purity (LC-MS) | Key Analytical Marker (¹H NMR) |

| 1 | 6-bromo-3-nitro-1H-indazole | 85% | >95% | Disappearance of C3-H proton (~8.1 ppm) |

| 2 | 6-bromo-3-methoxy-1H-indazole | 78% | >98% | Appearance of ether -OCH₃ singlet at ~4.0 ppm |

| 3 | Methyl 3-methoxy-1H-indazole-6-carboxylate | 82% | >95% | Appearance of ester -OCH₃ singlet at ~3.9 ppm |

| 4 | 3-Methoxy-1H-indazole-6-carboxylic acid | 92% | >99% | Disappearance of ester -OCH₃; broad -COOH peak |

References

- Title: CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof Source: Google Patents URL

- Source: Journal of Organic Chemistry (PMC)

Sources

protocol for amide coupling with 3-methoxy-1H-indazole-6-carboxylic acid

An Application Note and Protocol for the Amide Coupling of 3-methoxy-1H-indazole-6-carboxylic acid

Authored by a Senior Application Scientist

Introduction

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] Its prevalence in the backbone of peptides and its presence in a vast array of pharmaceuticals underscore its importance. This document provides a detailed guide to the amide coupling of 3-methoxy-1H-indazole-6-carboxylic acid, a heterocyclic building block of significant interest in the synthesis of bioactive molecules. The indazole core is a key pharmacophore in numerous therapeutic agents, and functionalization at the 6-position via an amide linkage allows for extensive structure-activity relationship (SAR) studies.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental choices. We will explore several robust protocols, discuss reaction monitoring and purification strategies, and provide troubleshooting advice to enable the successful synthesis of diverse amide derivatives.

Core Concepts and Mechanism of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, which is incompatible with complex molecules.[3] Therefore, the reaction is almost universally carried out by "activating" the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1][4]

The process can be broken down into two fundamental steps:

-

Activation of the Carboxylic Acid: A coupling reagent is used to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive acyl-intermediate.

-

Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release the leaving group.

Various classes of coupling reagents have been developed to facilitate this transformation, each with its own mechanism and advantages. The most common classes include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[1][4][5]

General Mechanism of Amide Bond Formation

Caption: General mechanism of amide bond formation.

Key Reaction Components

-

Carboxylic Acid: 3-methoxy-1H-indazole-6-carboxylic acid (CAS: 1374258-58-8, M.W.: 192.17 g/mol ).[6] The electron-donating methoxy group and the heterocyclic indazole ring may influence the reactivity of the carboxylic acid.

-

Amine: A wide range of primary and secondary amines can be used. The nucleophilicity of the amine is a key factor; electron-deficient or sterically hindered amines may require more potent coupling reagents or longer reaction times.[7]

-

Coupling Reagent: The choice of coupling reagent is critical and depends on the substrates, desired reaction time, and cost considerations.

-

Carbodiimides (EDC, DIC): Cost-effective and widely used. Byproducts of EDC are water-soluble, simplifying work-up.[8]

-

Uronium/Aminium Salts (HATU): Highly efficient, leading to fast reaction times and high yields, even with challenging substrates.[5][9]

-

Phosphonium Salts (PyBOP): Also very effective, particularly for sterically hindered couplings.[5]

-

-

Additives (HOBt, HOAt): When used with carbodiimides, these additives form active esters that are less prone to side reactions. They also act as racemization suppressants in peptide couplings.[1][8]

-

Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically required to neutralize any acid formed during the reaction and to deprotonate the carboxylic acid, facilitating its activation.[9]

-

Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are commonly used to dissolve the reactants.

Comparative Protocols for Amide Coupling

Below are three reliable protocols for the coupling of 3-methoxy-1H-indazole-6-carboxylic acid with a generic primary or secondary amine. The choice of protocol can be guided by the specific amine substrate and available resources.

Protocol 1: EDC/HOBt Mediated Coupling

This is a classic, cost-effective method suitable for a wide range of amines. The water-solubility of the EDC byproducts simplifies purification.[8]

Caption: Workflow for EDC/HOBt mediated coupling.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents |

| 3-methoxy-1H-indazole-6-carboxylic acid | 192.17 | 1.0 |

| Amine (R1R2NH) | - | 1.1 - 1.2 |

| EDC·HCl | 191.70 | 1.2 - 1.5 |

| HOBt | 135.12 | 1.2 |

| DIPEA | 129.24 | 2.0 - 3.0 |

| Anhydrous DMF or DCM | - | - |

Step-by-Step Procedure

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-methoxy-1H-indazole-6-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M with respect to the carboxylic acid).

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution over 5 minutes.

-

Add DIPEA (2.5 eq) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.[10]

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Proceed with the aqueous work-up and purification as described in the relevant sections below.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for difficult couplings.[5][8]

Caption: Workflow for HATU mediated coupling.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents |

| 3-methoxy-1H-indazole-6-carboxylic acid | 192.17 | 1.0 |

| Amine (R1R2NH) | - | 1.1 |

| HATU | 380.23 | 1.1 - 1.2 |

| DIPEA | 129.24 | 2.0 - 3.0 |

| Anhydrous DMF | - | - |

Step-by-Step Procedure

-

In a dry flask under an inert atmosphere, dissolve 3-methoxy-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) followed by DIPEA (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[11]

-

Add the amine (1.1 eq) to the reaction mixture (neat or as a solution in DMF).

-

Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, proceed with the aqueous work-up. Note that DMF is highly polar and water-miscible, so the work-up procedure will require extraction with a suitable organic solvent like ethyl acetate. Washing with a 5% LiCl solution can help remove residual DMF.[11]

-

Purify the crude product via column chromatography.

Protocol 3: PyBOP Mediated Coupling

PyBOP is a phosphonium-based coupling reagent that is also highly effective and offers a good alternative to HATU.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents |

| 3-methoxy-1H-indazole-6-carboxylic acid | 192.17 | 1.0 |

| Amine (R1R2NH) | - | 1.1 |

| PyBOP | 520.40 | 1.2 |

| DIPEA | 129.24 | 3.0 |

| Anhydrous DMF or DCM | - | - |

Step-by-Step Procedure

-

Dissolve 3-methoxy-1H-indazole-6-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF or DCM in a dry flask under an inert atmosphere.

-

Add DIPEA (3.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add PyBOP (1.2 eq) to the stirred solution.[11]

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, proceed with the aqueous work-up and purification as described below.

Reaction Monitoring, Work-up, and Purification

Reaction Monitoring

Consistent monitoring is crucial to determine the reaction endpoint and prevent the formation of byproducts from prolonged reaction times.

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the consumption of the limiting starting material (usually the carboxylic acid).[10] A co-spot of the starting material alongside the reaction mixture is recommended for accurate comparison. The product amide is typically less polar than the starting carboxylic acid and will have a higher Rf value.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise analysis, LC-MS can confirm the consumption of starting materials and the formation of the product by identifying its mass-to-charge ratio (m/z).

General Aqueous Work-up Procedure

The goal of the work-up is to quench the reaction and remove water-soluble impurities like excess coupling reagents, byproducts (e.g., dicyclohexylurea if DCC is used, or the water-soluble urea from EDC), and salts.[10]

-

Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, DCM).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M citric acid or 1 N HCl (to remove excess amine and base).

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted carboxylic acid and HOBt).

-

Saturated aqueous sodium chloride (brine) (to remove residual water).[10]

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Flash column chromatography is the most common method for purifying the crude amide product.[12]

-

Stationary Phase: Standard silica gel is typically used.

-

Mobile Phase (Eluent): A solvent system of increasing polarity is used to elute the compounds from the column. Common systems include gradients of ethyl acetate in hexanes or methanol in DCM.

-

Potential Issue - Peak Tailing: Amide products, especially those containing basic nitrogen atoms (like the indazole ring), can interact with the acidic silanol groups on the silica surface, leading to peak tailing.[13] This can be mitigated by:

-

Adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent system to neutralize the acidic sites on the silica.

-

Using a deactivated silica gel.

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | 1. Inactive coupling reagent (hydrolyzed).2. Poor quality (wet) solvent or reagents.3. Insufficient base.4. Sterically hindered or electron-deficient amine. | 1. Use a fresh bottle of coupling reagent.2. Ensure all solvents and reagents are anhydrous.3. Increase the amount of base (DIPEA).4. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[2] Increase reaction temperature or time. |

| Multiple Byproducts Observed | 1. N-acylurea formation (with carbodiimides).2. Side reaction with the indazole N-H.3. Decomposition of starting material or product. | 1. Ensure HOBt is used with EDC/DIC.2. Consider N-protection of the indazole if it proves problematic (though often not necessary for amide coupling).3. Avoid excessive heating or prolonged reaction times. |

| Difficulty in Purification | 1. Byproducts have similar polarity to the product.2. Product is streaking/tailing on the silica column. | 1. Optimize the eluent system for column chromatography; try a different solvent system (e.g., MeOH/DCM instead of EtOAc/Hex).2. Add 0.5-1% triethylamine to the eluent.[13] Consider purification by recrystallization or reverse-phase chromatography.[14] |

References

-

Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Retrieved from [Link]

-

Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

General reaction mechanism for cross-coupling amidation of esters. (n.d.). ResearchGate. Retrieved from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

-

Amide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]

-

Amide coupling Protocol for Amino PEG. (2024, September 23). AxisPharm. Retrieved from [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(41), 10323–10327. [Link]

-

Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(2), 353-357. [Link]

-

How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]

-

Coupling Reagents. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide - Wikipedia [en.wikipedia.org]

- 4. jpt.com [jpt.com]

- 5. peptide.com [peptide.com]

- 6. chemscene.com [chemscene.com]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biotage.com [biotage.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Application Note: Utilizing 3-Methoxy-1H-Indazole-6-Carboxylic Acid in Kinase Inhibitor Screening

Introduction and Mechanistic Rationale

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the natural substrate, ATP. The indazole core is widely recognized in medicinal chemistry as a highly effective bioisostere for the purine ring of ATP[1]. By inserting into the highly conserved ATP-binding pocket, the indazole nitrogen atoms establish critical hydrogen bonds with the backbone amides of the kinase hinge region[1].

Within this chemical space, 3-methoxy-1H-indazole-6-carboxylic acid serves as an exceptionally strategic building block for library generation and high-throughput screening. Its structural anatomy provides three distinct mechanistic vectors:

-

The 1H-Indazole Core : Acts as the primary anchor, competitively displacing ATP at the hinge region.

-

The 3-Methoxy Group : Projects into the hydrophobic pocket adjacent to the gatekeeper residue. The electron-donating nature of the methoxy group modulates the pKa of the indazole core, while its steric bulk helps drive kinase selectivity by exploiting variations in gatekeeper residue sizes across different kinase families[2].

-

The 6-Carboxylic Acid : Functions as a versatile synthetic handle. The native carboxylic acid typically exhibits poor cell permeability and low target affinity[3]. However, via amide coupling, this position can be functionalized to extend structural motifs into the solvent-exposed region or the allosteric pocket created by the DFG-out conformation (enabling the design of Type II inhibitors)[4].

Structural Biology & Binding Logic

To effectively utilize this scaffold, researchers must understand the spatial orientation of the molecule within the kinase active site. The diagram below illustrates the causality between the scaffold's functional groups and their corresponding binding domains.

Fig 1. Mechanistic binding logic of 3-methoxy-1H-indazole-6-carboxylic acid in kinase active sites.

Workflow for Library Generation and Screening

The standard pipeline for leveraging this compound involves parallel synthesis to generate a focused library of 6-carboxamide derivatives, followed by rigorous biochemical screening to identify hit compounds[4].

Fig 2. Kinase inhibitor screening workflow utilizing the indazole-6-carboxylic acid scaffold.

Experimental Protocols

Protocol A: Parallel Synthesis of 6-Carboxamide Derivatives

Causality & Rationale : The carboxylic acid at the 6-position is electronically deactivated by the indazole core and requires strong activation. We utilize HATU as the coupling reagent because the HOAt leaving group efficiently accelerates the coupling of sterically hindered or weakly nucleophilic amines, which are often required to optimally fill the kinase solvent channel[4]. DIPEA is selected as a non-nucleophilic base to deprotonate the acid without competing with the target amine.

Step-by-Step Methodology :

-

Preparation : Dissolve 3-methoxy-1H-indazole-6-carboxylic acid (1.0 eq, 100 mM) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Activation : Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the reaction mixture at room temperature for 30 minutes.

-

System Validation (QC) : Self-Validating Step. Pull a 1 μ L aliquot, dilute in methanol, and inject into an LC-MS. Proceed only when >95% conversion to the HOAt-active ester intermediate is observed. This prevents the waste of expensive amine building blocks.

-

Coupling : Add the desired primary or secondary amine (1.2 eq) to the activated mixture. Stir for 12–24 hours at room temperature[4].